molecular formula C14H16ClN3O4S B2420502 N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893342-10-4

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2420502
CAS RN: 893342-10-4
M. Wt: 357.81
InChI Key: BELNTKXWSQFXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CMPD1 and is a potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is known to play a critical role in the production of reactive oxygen species (ROS) in various cell types, and its inhibition has been linked to a range of physiological and pathological processes.

Scientific Research Applications

Environmental Monitoring

A method was developed for the determination of selected maize and grain herbicides, including their transformation products, in environmental waters. This procedure, which combines solid-phase extraction with liquid chromatography–tandem mass spectrometry, demonstrates the importance of monitoring environmental contaminants and their by-products to assess their ecological impact. The methodology is capable of identifying and quantifying polar and acidic herbicides at sub-100 ng/L levels, underscoring its utility in tracking environmental pollution and ensuring water quality (Laganà et al., 2002).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These compounds have been found to possess high activities, suggesting their potential in combating bacterial infections. This exploration into sulfonamide chemistry broadens the scope of antimicrobial drug development, providing a foundation for the synthesis of new agents that could address the rising challenge of antibiotic resistance (Azab et al., 2013).

Anticancer and Radiosensitizing Agents

Sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Compounds demonstrated higher activity than doxorubicin, a standard in cancer treatment, in inhibiting the growth of human tumor liver cell lines. These findings indicate the promising role of sulfonamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy, offering new avenues for cancer treatment (Ghorab et al., 2015).

Development of Analytical Methods

The development of an enzyme-linked immunosorbent assay (ELISA) for the quantitation of metosulam, a herbicide, in soil and water samples highlights the application of sulfonamide derivatives in environmental analysis. This method allows for accurate, precise, and cost-effective detection of herbicide levels, facilitating the monitoring of agricultural chemical residues in the environment and ensuring compliance with safety standards (Parnell & Hall, 1998).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-8-10(15)6-5-7-11(8)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELNTKXWSQFXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

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